molecular formula C9H9NO2 B1599253 4-Pyridineacrylic acid, methyl ester CAS No. 7340-34-3

4-Pyridineacrylic acid, methyl ester

Cat. No.: B1599253
CAS No.: 7340-34-3
M. Wt: 163.17 g/mol
InChI Key: LDVKAIRVYWBGHI-NSCUHMNNSA-N
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Description

4-Pyridineacrylic acid, methyl ester, also known as 4-PAM or 4-PAA, is a synthetic compound with a wide range of applications in scientific research. It is an important reagent for organic synthesis and is used in the preparation of various pharmaceuticals, agrochemicals, and other compounds. 4-PAM is also an important tool for the study of biochemical and physiological processes.

Scientific Research Applications

Cytochrome P-450 Catalysis

4-Pyridineacrylic acid, methyl ester is explored in the context of cytochrome P-450-catalyzed dehydrogenation of dihydropyridines. The study by Guengerich & Böcker (1988) details the substrate's dehydrogenation process, highlighting the enzyme's capacity for electron transfer and interaction with various substituents, including pyridyl derivatives.

Structural and Optical Properties in Polymer Films

The compound's relevance is also noted in the study of poly(3‐hexylthiophene‐2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester (P3HT/PCBM) films, which are crucial in plastic solar cells. Erb et al. (2005) discuss how the structural properties of these films affect their optical absorption and efficiency in solar cells, suggesting a direct link between polymer crystallinity and solar cell performance.

Catalysis in Organic Synthesis

In organic synthesis, the role of pyridine derivatives, including this compound, is emphasized in catalysis. For instance, Spivey & Arseniyadis (2004) explore the nuances of catalysis by 4-(dialkylamino)pyridines, elucidating the mechanisms and factors influencing their reactivity in esterification and other synthetically useful transformations.

Enzyme Inhibition

The compound's derivatives are also examined for their inhibitory activity towards enzymes. Rowlands et al. (1995) study esters of 3- and 4-pyridylacetic acid, focusing on their potential as inhibitors of human enzymes relevant to hormone biosynthesis, providing insights into the development of treatments for hormone-dependent cancers.

Electrochromic Materials

Furthermore, the synthesis and properties of electrochromic materials based on pyridinium derivatives, including this compound, are investigated. Long et al. (2017) demonstrate how these materials' dual-color properties can be tailored for applications in electrochromic display systems.

Properties

IUPAC Name

methyl (E)-3-pyridin-4-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVKAIRVYWBGHI-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274298
Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81124-49-4, 7340-34-3
Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81124-49-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineacrylic acid, methyl ester
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Record name 4-Pyridineacrylic acid, methyl ester
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Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
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Record name methyl (2E)-3-(pyridin-4-yl)prop-2-enoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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